molecular formula C10H13NOS B311554 N-cyclopentyl-2-thiophenecarboxamide

N-cyclopentyl-2-thiophenecarboxamide

Cat. No.: B311554
M. Wt: 195.28 g/mol
InChI Key: DQBRYICLLRWICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-thiophenecarboxamide is a thiophene-derived carboxamide featuring a cyclopentyl group attached to the amide nitrogen. Thiophene carboxamides are widely studied for their structural diversity and biological activities, including antibacterial and antifungal properties . The cyclopentyl substituent introduces conformational flexibility and lipophilicity, distinguishing it from aromatic or polar substituents in related derivatives.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

N-cyclopentylthiophene-2-carboxamide

InChI

InChI=1S/C10H13NOS/c12-10(9-6-3-7-13-9)11-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2,(H,11,12)

InChI Key

DQBRYICLLRWICK-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC=CS2

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

N-(2-Nitrophenyl)thiophene-2-carboxamide

  • Structure : Features a nitro-substituted phenyl group instead of cyclopentyl.
  • Synthesis : Prepared via refluxing 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile, yielding crystalline products with a melting point of 397 K .
  • Key Findings: Dihedral angles between the thiophene and benzene rings range from 8.5° to 13.5°, influencing molecular packing . Weak C–H⋯O/S interactions dominate the crystal structure, lacking classical hydrogen bonds . Exhibits genotoxicity in bacterial and human cells, a common trait in thiophene carboxanilides .

N-Phenyl-2-[(2-thienylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

  • Structure : Contains a fused cyclopenta[b]thiophene core with a phenyl substituent and additional thiophene moiety .
  • Synthesis : Likely involves multi-step reactions due to the complex fused-ring system.
  • Structural complexity may reduce solubility compared to simpler analogs like N-cyclopentyl-2-thiophenecarboxamide.

N-(2-hydroxy-5-methylphenyl)cyclopentanecarboxamide

  • Structure : Cyclopentane replaces the thiophene ring, attached to a hydroxy-methylphenyl group .
  • Key Findings: Absence of thiophene reduces aromatic interactions, altering electronic properties.

N-[(Pyridin-2-yl)methyl]thiophene-2-carboxamide

  • Structure : Pyridinylmethyl substituent provides a nitrogen heterocycle .
  • Key Findings: The pyridine ring enables coordination with metal ions or hydrogen bonding, useful in catalysis or supramolecular chemistry.

Key Observations :

  • Lipophilicity : Cyclopentyl and fused cyclopenta-thiophene derivatives exhibit higher lipophilicity than nitro- or pyridinyl-substituted analogs, impacting membrane permeability and logP values.
  • Melting Points : Nitro-substituted compounds (e.g., 397 K) have higher melting points due to strong intermolecular interactions, whereas aliphatic substituents like cyclopentyl may lower melting points.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.